molecular formula C15H29NO8 B127814 Isometheptene mucate CAS No. 7492-31-1

Isometheptene mucate

Cat. No.: B127814
CAS No.: 7492-31-1
M. Wt: 351.39 g/mol
InChI Key: HZEDCQLNSYIOTE-OPDGLEOBSA-N
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Description

Isometheptene mucate is a sympathomimetic amine commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound causes the constriction of blood vessels, which helps alleviate the symptoms associated with these conditions .

Mechanism of Action

Target of Action

Isometheptene mucate, also known as Octin mucate, primarily targets the sympathetic nervous system . It interacts with cell surface adrenergic receptors , which play a crucial role in the regulation of smooth muscle activation .

Mode of Action

This compound is an indirect-acting sympathomimetic . Its mode of action arises through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . This interaction with its targets results in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Biochemical Pathways

The biochemical pathways affected by this compound involve the sympathetic nervous system and the intracellular calcium signaling pathway . The activation of the sympathetic nervous system and the subsequent vasoconstriction are the primary downstream effects of these pathways .

Pharmacokinetics

It’s known that the compound is used for the treatment of acute migraine attacks, usually in combination with other analgesics . This suggests that the compound has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to exert its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve vasoconstriction . By activating the sympathetic nervous system, it causes constriction of blood vessels, including arteries and veins . This results in the relief of painful spasms, making it useful in the treatment of migraines and tension headaches .

Biochemical Analysis

Biochemical Properties

Isometheptene mucate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an indirect-acting sympathomimetic, which means it stimulates the sympathetic nervous system . The compound interacts with adrenergic receptors on the surface of smooth muscle cells, leading to the activation of the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and subsequent vasoconstriction .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction . This interaction triggers a signal transduction cascade that increases intracellular calcium levels, resulting in smooth muscle contraction . Additionally, this compound can displace catecholamines from vesicles inside neurons, leading to sympathetic responses .

Molecular Mechanism

The molecular mechanism of this compound involves its vasoconstricting properties, which arise through the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . The signal transduction cascade involves increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the enantiomers of this compound have been shown to have different vasoactive profiles, with (S)-isometheptene inducing more pronounced vasopressor responses than ®-isometheptene . These temporal effects are crucial for understanding the compound’s efficacy and safety in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to more significant vasopressor responses . For example, treatment with 30 mg/kg of the ®-isomer of this compound significantly increased trigeminal thresholds in rat models, indicating its efficacy in reducing trigeminal sensitivity . High doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors in the sympathetic nervous system . The compound can displace catecholamines from vesicles inside neurons, leading to the release of epinephrine and norepinephrine . These interactions play a crucial role in the compound’s vasoconstricting properties and its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with adrenergic receptors and transporters . The compound’s vasoconstricting properties are mediated by its ability to interact with cell surface adrenergic receptors, leading to smooth muscle activation and vasoconstriction . This interaction also influences the compound’s localization and accumulation within specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its interaction with adrenergic receptors on the surface of smooth muscle cells . The compound’s vasoconstricting properties are mediated by its ability to activate the sympathetic nervous system via epinephrine and norepinephrine . These interactions result in smooth muscle activation and vasoconstriction, highlighting the importance of the compound’s subcellular localization in its overall pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isometheptene mucate is synthesized through a series of chemical reactions involving the starting material, 6-dimethylhept-5-en-2-amine. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Isometheptene mucate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Isometheptene mucate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isometheptene mucate is unique due to its specific combination of vasoconstrictive properties and its effectiveness in treating migraines and tension headaches. Unlike other sympathomimetic amines, it is often used in combination with other agents like acetaminophen and dichloralphenazone to enhance its therapeutic effects .

Properties

CAS No.

7492-31-1

Molecular Formula

C15H29NO8

Molecular Weight

351.39 g/mol

IUPAC Name

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4-

InChI Key

HZEDCQLNSYIOTE-OPDGLEOBSA-N

Isomeric SMILES

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Canonical SMILES

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

7492-31-1

Related CAS

503-01-5 (Parent)

Synonyms

Galactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine;  Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2);  N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1);  N,6-Dimethyl-5-hepten-2-amine Galactarate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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